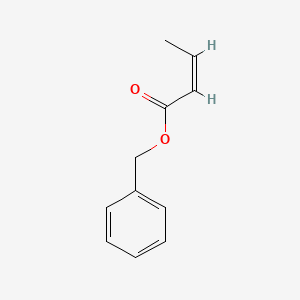

2-Butenoic acid, phenylmethyl ester, (Z)-

Description

BenchChem offers high-quality 2-Butenoic acid, phenylmethyl ester, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenoic acid, phenylmethyl ester, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (Z)-but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h2-8H,9H2,1H3/b6-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPTYZLUYHXITE-KXFIGUGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92758-75-3 | |

| Record name | Isocrotonic acid benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092758753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL ISOCROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM79KZL3BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Phenylmethyl Z 2 Butenoate

Esterification Strategies for Stereoselective Synthesis of Phenylmethyl (Z)-2-Butenoate

The direct formation of the ester bond between (Z)-2-butenoic acid (isocrotonic acid) and benzyl (B1604629) alcohol is a primary route to Phenylmethyl (Z)-2-butenoate. However, the potential for isomerization to the (E)-isomer under typical esterification conditions necessitates precise control over the synthetic strategy.

Direct Esterification with Acid Catalysis and Reaction Optimization

Direct acid-catalyzed esterification, a cornerstone of organic synthesis, can be employed for the synthesis of Phenylmethyl (Z)-2-butenoate. masterorganicchemistry.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity for nucleophilic attack by the alcohol. researchgate.net

Key to stereoretention is the careful selection of the acid catalyst and optimization of reaction parameters to minimize the energy input that could lead to isomerization. mdpi.com While strong mineral acids like sulfuric acid are effective, they can also promote the conversion of the (Z)-alkene to the more stable (E)-isomer. ontosight.ai Milder acid catalysts are therefore often preferred.

Table 1: Parameters for Optimization in Acid-Catalyzed Esterification

| Parameter | Rationale for Optimization | Potential Impact on (Z)-Isomer Selectivity |

| Catalyst Type | Brønsted vs. Lewis acids, homogeneous vs. heterogeneous. | Milder acids may reduce isomerization. |

| Catalyst Loading | Affects reaction rate. | Lower loading may decrease isomerization but also conversion. |

| Temperature | Influences reaction kinetics and equilibrium. | Lower temperatures favor kinetic control and may preserve the (Z)-geometry. |

| Reaction Time | Time to reach equilibrium or optimal conversion. | Shorter reaction times can minimize isomerization by-products. |

| Solvent | Can influence reaction mechanism and stability of intermediates. | Aprotic solvents may be preferred to minimize side reactions. |

| Water Removal | Drives the equilibrium towards product formation. | Efficient water removal can allow for milder reaction conditions. |

This table presents a conceptual framework for optimizing the direct esterification of (Z)-2-butenoic acid with benzyl alcohol. Specific experimental data for this reaction is limited in publicly available literature.

Transesterification Approaches for Phenylmethyl (Z)-2-Butenoate

Transesterification offers an alternative route to Phenylmethyl (Z)-2-butenoate, involving the reaction of a (Z)-2-butenoate ester with benzyl alcohol in the presence of a catalyst. This method can be particularly useful if a simple alkyl (Z)-2-butenoate is more readily available than the free acid. The process is an equilibrium reaction, often driven to completion by using a large excess of benzyl alcohol or by removing the displaced alcohol. organic-chemistry.org

Both acid and base catalysts can be employed for transesterification. nih.gov For instance, silica-supported boric acid has been shown to be an efficient heterogeneous catalyst for the transesterification of β-keto esters with benzyl alcohol under solvent-free conditions. nih.gov While not directly demonstrated for Phenylmethyl (Z)-2-butenoate, this approach highlights a potential pathway.

Novel Catalytic Systems in (Z)-Ester Formation

To overcome the challenge of stereoselectivity, researchers have developed novel catalytic systems that can favor the formation of (Z)-esters.

Heterogeneous Catalysis in Phenylmethyl (Z)-2-Butenoate Synthesis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. researchgate.net For the synthesis of Phenylmethyl (Z)-2-butenoate, solid acid catalysts are of particular interest. acs.org Materials such as zeolites, sulfated zirconia, and functionalized mesoporous silica (B1680970) have demonstrated high activity in esterification reactions. mdpi.comnih.gov

For example, 12-tungstophosphoric acid supported on various materials has been shown to be an effective catalyst for the esterification of benzyl alcohol. acs.org The application of such catalysts to the esterification of (Z)-2-butenoic acid could provide a pathway to Phenylmethyl (Z)-2-butenoate with good stereoselectivity, although specific studies are needed. Lewis acidic organozirconium complexes have also been used as heterogeneous catalysts for the esterification of unsaturated fatty acids. nii.ac.jp

Organocatalysis and Enzyme-Mediated Routes to Phenylmethyl (Z)-2-Butenoate

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. While often focused on creating chiral centers, organocatalysts can also influence the geometry of double bonds. For the synthesis of α,β-unsaturated esters, various organocatalytic methods have been developed. rsc.org For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the formation of esters from alcohols, and their application could potentially be extended to the stereoselective synthesis of (Z)-esters. organic-chemistry.org

Enzyme-mediated synthesis offers a highly selective and environmentally benign approach to ester formation. mdpi.com Lipases are commonly used enzymes for the catalysis of esterification and transesterification reactions under mild conditions. nih.gov The high degree of selectivity exhibited by enzymes could be harnessed to preserve the (Z)-geometry of the 2-butenoic acid backbone during esterification with benzyl alcohol. nih.gov The optimization of enzymatic reactions often involves screening different lipases, controlling water activity, and selecting an appropriate solvent. redalyc.org While the enzymatic synthesis of benzyl esters like benzyl acetate (B1210297) is well-documented, specific studies on Phenylmethyl (Z)-2-butenoate are less common. mdpi.com

Table 2: Comparison of Novel Catalytic Systems for (Z)-Ester Synthesis

| Catalytic System | Potential Advantages | Potential Challenges |

| Heterogeneous Catalysis | Easy separation, reusability, potential for continuous flow. | Catalyst deactivation, mass transfer limitations. |

| Organocatalysis | Metal-free, often mild conditions, high selectivity. | Catalyst loading can be high, separation may be difficult. |

| Enzyme-Mediated Synthesis | High stereoselectivity, mild conditions, biodegradable catalysts. | Enzyme stability, substrate scope limitations, cost. |

This table provides a general comparison of catalytic systems that could be applied to the synthesis of Phenylmethyl (Z)-2-butenoate.

Green Chemistry Principles and Sustainable Synthesis of Phenylmethyl (Z)-2-butenoate

The principles of green chemistry are increasingly important in the design of synthetic routes. nih.gov For the synthesis of Phenylmethyl (Z)-2-butenoate, several strategies can be employed to enhance its sustainability.

The use of heterogeneous and enzymatic catalysts aligns with green chemistry principles by reducing waste and often allowing for milder reaction conditions. nih.govnih.gov Solvent selection is another critical aspect, with a move towards greener solvents or, ideally, solvent-free conditions. nih.gov For example, the transesterification of β-keto esters with benzyl alcohol has been successfully carried out under solvent-free conditions using a recyclable silica-supported boric acid catalyst. nih.gov

Furthermore, developing processes that have high atom economy, minimize energy consumption, and utilize renewable feedstocks where possible are key goals of sustainable synthesis. nih.gov While specific green chemistry metrics for the synthesis of Phenylmethyl (Z)-2-butenoate have not been reported, the application of these general principles can guide the development of more environmentally friendly production methods.

Solvent-Free and Atom-Economical Approaches

The pursuit of greener chemical processes has led to the development of synthetic routes that are both solvent-free and atom-economical. These approaches are fundamental to minimizing the environmental footprint of chemical manufacturing.

Atom Economy: Introduced by Barry Trost, the concept of atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. thegoodscentscompany.comresearchgate.net An ideal, 100% atom-economical reaction would involve all reactant atoms being converted into the product, with no byproducts. thegoodscentscompany.com

The synthesis of Phenylmethyl (Z)-2-butenoate via traditional esterification methods, such as the Steglich esterification, often suffers from poor atom economy. While mild, the Steglich method requires a carbodiimide (B86325) coupling reagent (like DCC) and a catalyst (like DMAP), which are not incorporated into the final ester product and generate urea-based byproducts that must be removed. nih.govrsc.org

In contrast, direct acid-catalyzed Fischer esterification or enzymatic esterification represents a more atom-economical route. In these reactions, (Z)-2-butenoic acid and benzyl alcohol react to form the ester and water. As water is the only byproduct, the theoretical atom economy is significantly higher.

Table 1: Comparison of Atom Economy for Different Esterification Methods

| Method | Reactants | Reagents/Catalysts | Products | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|---|

| Direct Esterification | (Z)-2-Butenoic Acid + Benzyl Alcohol | Acid Catalyst (e.g., H₂SO₄) | Phenylmethyl (Z)-2-Butenoate | Water | ~90.7% |

| Steglich Esterification | (Z)-2-Butenoic Acid + Benzyl Alcohol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Phenylmethyl (Z)-2-Butenoate | Dicyclohexylurea (DCU), Water | ~45.5% |

Note: Atom economy is calculated as (Molar Mass of Product / Sum of Molar Masses of all Reactants and Reagents) x 100. The values are approximate and depend on the specific reagents used.

Solvent-Free Synthesis: Eliminating volatile organic solvents is another key objective of green chemistry, as they contribute to environmental pollution and pose safety risks. Solvent-free synthesis, where the reaction occurs in the absence of a traditional solvent, offers significant advantages. cmu.edumdpi.com In the context of ester synthesis, this can often be achieved by using an excess of one of the liquid reactants to serve as both the reactant and the reaction medium. researchgate.netmdpi.com

Enzymatic catalysis is particularly well-suited for solvent-free conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly efficient catalysts for esterification and can function effectively in non-aqueous, solvent-free environments. researchgate.netmdpi.com This approach offers several benefits:

Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures, reducing energy consumption and minimizing side reactions. researchgate.net

High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, leading to purer products and reducing the need for extensive purification. researchgate.netresearchgate.net

Environmental Compatibility: Enzymes are biodegradable and non-toxic catalysts derived from renewable sources. researchgate.net

The enzymatic synthesis of various benzyl esters in solvent-free systems has been successfully demonstrated. For instance, the production of benzyl benzoate (B1203000) and 2-phenylethyl acetate has been optimized under solvent-free conditions, showcasing high conversion rates and product yields. researchgate.netmdpi.com These established protocols provide a strong foundation for developing a similar solvent-free, lipase-catalyzed synthesis of Phenylmethyl (Z)-2-butenoate.

Utilization of Sustainable Feedstocks for Phenylmethyl (Z)-2-Butenoate Precursors

A holistic green chemistry approach extends beyond the reaction itself to the origin of the starting materials. The two primary precursors for Phenylmethyl (Z)-2-butenoate are (Z)-2-butenoic acid and benzyl alcohol. Advanced strategies focus on deriving these precursors from renewable and sustainable feedstocks rather than petrochemical sources.

(Z)-2-Butenoic Acid from Biomass: Traditionally, butenoic acid isomers are derived from petroleum. researchgate.net A sustainable alternative involves the valorization of biomass through biotechnology. One promising route is the thermal degradation (pyrolysis) of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms through fermentation. acs.org

The process typically involves:

Fermentation: Mixed microbial cultures (MMCs) are fed with inexpensive feedstocks, such as volatile fatty acids derived from waste streams (e.g., municipal food waste), to produce the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). acs.org

Pyrolysis: The extracted PHBV biomass is then heated under controlled conditions. The poly(3-hydroxybutyrate) (PHB) component degrades primarily into crotonic acid ((E)-2-butenoic acid), while the poly(3-hydroxyvalerate) (PHV) component yields 2-pentenoic acid. acs.org

While the trans-isomer (crotonic acid) is typically the major product due to its higher thermal stability, the pyrolysis process can be tailored to influence isomer distribution. Subsequent purification steps, such as distillation, are necessary to separate the desired (Z)-2-butenoic acid (isocrotonic acid). acs.org Additionally, metabolic engineering of microorganisms presents a pathway for the direct biocatalytic production of specific butenoic acid isomers from simple sugars or other renewable carbon sources. researchgate.netmdpi.com

Table 2: Bio-based Production of 2-Butenoic Acid Precursors

| Feedstock | Process | Intermediate | Product | Reference |

|---|---|---|---|---|

| Volatile Fatty Acids (from waste) | Microbial Fermentation | Poly(3-hydroxybutyrate) (PHB) | (E/Z)-2-Butenoic Acid | acs.org |

Sustainable Production of Benzyl Alcohol: The industrial synthesis of benzyl alcohol has traditionally relied on the hydrolysis of benzyl chloride or the hydrogenation of benzaldehyde (B42025), processes that involve non-renewable substrates and often harsh conditions. nih.gov Greener alternatives are being actively developed:

Biocatalysis: Whole-cell biocatalysis using marine bacteria or other microorganisms can convert benzaldehyde to benzyl alcohol under mild, aqueous conditions. This enzymatic route is of great interest for developing sustainable industrial processes. nih.gov

Green Catalysis: The development of novel, highly efficient catalysts for the hydrogenation of benzaldehyde offers another sustainable pathway. For example, palladium nanoparticles supported on aminosilane-functionalized natural zeolites have been shown to achieve 100% yield of benzyl alcohol under photo-illuminated liquid phase conditions, representing a significant improvement in efficiency and sustainability. mdpi.com The direct esterification of benzyl alcohol using heterogeneous catalysts has also been explored. researchgate.net

By combining these advanced synthetic methods—utilizing solvent-free, atom-economical esterification techniques with precursors derived from renewable biomass and green catalytic processes—the production of Phenylmethyl (Z)-2-butenoate can align more closely with the principles of sustainable chemistry.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Phenylmethyl Z 2 Butenoate

Mechanistic Studies of Ester Hydrolysis and Solvolysis for Phenylmethyl (Z)-2-Butenoate

The hydrolysis of esters, a fundamental reaction in organic chemistry, can be catalyzed by either acid or base. nih.gov For Phenylmethyl (Z)-2-butenoate, the mechanism of hydrolysis is expected to follow the general pathways established for other esters, with the potential for nuanced reactivity due to the benzyl (B1604629) group.

In an acidic medium, the hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, benzyl alcohol is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields (Z)-2-butenoic acid.

The solvolysis of Phenylmethyl (Z)-2-butenoate, for instance in a neutral alcohol solvent, would be significantly slower than catalyzed hydrolysis. However, the stability of the benzyl carbocation could potentially allow for an SN1-type mechanism involving the cleavage of the alkyl-oxygen bond under certain conditions, although this is less common for primary benzyl esters compared to tertiary systems. The reactivity of benzyl derivatives in nucleophilic substitution reactions has been a subject of extensive study. nih.govkhanacademy.org

Carbon-Carbon Double Bond Reactivity in the (Z)-Stereoisomer

The carbon-carbon double bond in Phenylmethyl (Z)-2-butenoate is part of an α,β-unsaturated ester system. This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack (a Michael-type addition) and also allows the alkene to participate in various addition and pericyclic reactions. fiveable.me The (Z)-geometry of the substituents around the double bond plays a crucial role in the stereoselectivity of these reactions.

Stereospecific Addition Reactions Across the Alkene Moiety

Addition reactions to the alkene moiety of Phenylmethyl (Z)-2-butenoate are expected to be stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov For example, the halogenation of the double bond with bromine would likely proceed through a bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion would occur from the anti-face, leading to a specific diastereomer of the dihalogenated product. Due to the (Z)-configuration of the starting material, this anti-addition would result in a predictable stereochemical outcome.

Similarly, epoxidation of the double bond with a peroxy acid would be a syn-addition, where the oxygen atom is delivered to one face of the alkene, resulting in the formation of a specific enantiomeric pair of the corresponding epoxide. The facial selectivity of such an attack could be influenced by the steric bulk of the benzyl ester group.

Cycloaddition Chemistry of Phenylmethyl (Z)-2-Butenoate

As an electron-deficient alkene due to the attached ester group, Phenylmethyl (Z)-2-butenoate is a good dienophile for Diels-Alder reactions. It can react with electron-rich dienes to form cyclohexene (B86901) derivatives. The (Z)-stereochemistry of the dienophile is retained in the product, leading to the formation of a cis-substituted cyclohexene ring. For instance, in a reaction with a symmetric diene like 1,3-butadiene, the (Z)-geometry of the ester would lead to a specific diastereomeric product.

The double bond can also participate in 1,3-dipolar cycloaddition reactions with dipoles such as azides, nitrile oxides, and nitrones. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. The stereochemistry of the starting alkene is again preserved in the product, making this a stereospecific transformation.

Below is an illustrative table of potential cycloaddition reactions, with expected products based on established stereochemical principles.

| Diene/Dipole | Reaction Type | Expected Product Stereochemistry |

| 1,3-Butadiene | [4+2] Cycloaddition | cis-fused cyclohexene derivative |

| Cyclopentadiene | [4+2] Cycloaddition | Predominantly endo adduct with cis ester groups |

| Phenyl azide | 1,3-Dipolar Cycloaddition | Triazoline with substituents corresponding to (Z)-alkene |

| Benzonitrile oxide | 1,3-Dipolar Cycloaddition | Isoxazoline with substituents corresponding to (Z)-alkene |

Olefin Metathesis and Phenylmethyl (Z)-2-Butenoate Derivatives

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. Phenylmethyl (Z)-2-butenoate could potentially undergo cross-metathesis with other alkenes in the presence of a suitable catalyst, such as a Grubbs' or Schrock's catalyst. A significant challenge and area of interest in modern olefin metathesis is the control of the stereochemistry of the newly formed double bond. Recent advancements have led to the development of Z-selective metathesis catalysts. researchgate.netlabxing.com These catalysts could potentially be employed in reactions involving Phenylmethyl (Z)-2-butenoate to synthesize more complex molecules while retaining the desired (Z)-stereochemistry.

For instance, a cross-metathesis reaction with a terminal olefin could lead to a new α,β-unsaturated ester with a different substituent at the γ-position, with the stereochemical outcome being dependent on the catalyst used.

Palladium-Catalyzed Cross-Coupling Reactions Involving Phenylmethyl (Z)-2-Butenoate

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. researchgate.net While the alkene moiety of Phenylmethyl (Z)-2-butenoate could potentially participate in Heck-type reactions, the benzyl group also offers a handle for cross-coupling. The C(sp³)–O bond of the benzyl ester can be activated towards oxidative addition to a low-valent palladium complex, especially with appropriate ancillary ligands. This would form a π-benzylpalladium intermediate that can then undergo coupling with various nucleophiles. mdpi.comrsc.org

For example, a Suzuki coupling reaction with an arylboronic acid could potentially replace the ester functionality with an aryl group, leading to the formation of a 1,2-diarylpropene derivative. The stereochemistry of the double bond would likely be retained throughout the catalytic cycle. Similarly, Sonogashira or Stille couplings could also be envisioned.

The following table provides hypothetical examples of palladium-catalyzed cross-coupling reactions with Phenylmethyl (Z)-2-butenoate.

| Coupling Partner | Reaction Name | Catalyst System (Example) | Potential Product |

| Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄ / Base | (Z)-1,3-diphenyl-1-propene |

| Phenylacetylene | Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | (Z)-1,4-diphenyl-1-buten-3-yne |

| Tributyl(phenyl)stannane | Stille Coupling | Pd(PPh₃)₄ | (Z)-1,3-diphenyl-1-propene |

Radical Reactions and Polymerization Initiation Studies of Phenylmethyl (Z)-2-Butenoate

The radical polymerization of β-substituted α,β-unsaturated esters like crotonates is generally challenging. ehu.esresearchgate.net The steric hindrance around the double bond and the stability of the resulting radical often lead to low polymerization rates and low molecular weight polymers. Phenylmethyl (Z)-2-butenoate is not expected to readily undergo homopolymerization via a radical mechanism. However, it could potentially participate in copolymerization reactions with more reactive monomers.

The benzyl group in Phenylmethyl (Z)-2-butenoate is also susceptible to radical reactions. The benzylic hydrogens can be abstracted by radicals to form a resonance-stabilized benzyl radical. khanacademy.orgnih.gov This radical can then undergo various reactions, such as dimerization or reaction with other radical species. For instance, in the presence of a radical initiator and a suitable hydrogen donor, the double bond could be reduced. Conversely, under oxidative conditions, reactions at the benzylic position could occur. The interaction of the nitrate (B79036) radical with benzyl alcohol has been studied, providing insight into the atmospheric chemistry of benzylic compounds. researchgate.net

Derivatization Strategies and Structure Reactivity Relationship Studies

Synthesis of Analogues and Homologues of Phenylmethyl (Z)-2-Butenoate

The synthesis of analogues and homologues of Phenylmethyl (Z)-2-butenoate allows for a systematic investigation of how structural changes influence the molecule's properties. This can be achieved by modifying either the benzyl (B1604629) or the butenoate portion of the molecule.

Modification of the Benzyl Moiety:

Analogues can be synthesized by introducing various substituents onto the phenyl ring of the benzyl group. This can be accomplished by using substituted benzyl alcohols in the initial esterification reaction with (Z)-2-butenoic acid or by direct functionalization of the aromatic ring of Phenylmethyl (Z)-2-butenoate, though the latter may be complicated by the reactivity of the butenoate moiety.

Modification of the Butenoate Moiety:

Homologues can be prepared by using carboxylic acids with different chain lengths or branching in the esterification process. For instance, the use of (Z)-2-pentenoic acid or (Z)-2-hexenoic acid would yield the corresponding higher homologues. The synthesis of analogues with modifications on the butenoate backbone, such as the introduction of substituents at the 2, 3, or 4 positions, offers another avenue for diversification.

A general synthetic approach to analogues and homologues is outlined below:

| Reactant 1 (Acid) | Reactant 2 (Alcohol) | Product |

| (Z)-2-Butenoic acid | 4-Methylbenzyl alcohol | 4-Methylphenylmethyl (Z)-2-butenoate |

| (Z)-2-Butenoic acid | 4-Nitrobenzyl alcohol | 4-Nitrophenylmethyl (Z)-2-butenoate |

| (Z)-2-Pentenoic acid | Phenylmethanol | Phenylmethyl (Z)-2-pentenoate |

| 3-Methyl-(Z)-2-butenoic acid | Phenylmethanol | Phenylmethyl 3-methyl-(Z)-2-butenoate |

Functional Group Interconversions on the Phenylmethyl (Z)-2-Butenoate Scaffold

Functional group interconversions (FGIs) are a powerful tool for modifying the Phenylmethyl (Z)-2-butenoate scaffold without altering the core carbon skeleton. These transformations can be used to introduce new functionalities and modulate the electronic and steric properties of the molecule.

Ester to Other Functional Groups:

The ester functionality can be converted into a variety of other groups. For example, reduction with a strong reducing agent like lithium aluminum hydride would yield the corresponding allylic alcohol, (Z)-2-buten-1-ol, and benzyl alcohol. Ammonolysis could convert the ester to the corresponding amide.

Transformations on the Benzyl Group:

If the phenyl ring of the benzyl group is substituted, these substituents can undergo further transformations. For example, a nitro group can be reduced to an amine, which can then be further derivatized. A methoxy (B1213986) group could be cleaved to a phenol, providing a site for further reactions.

Derivatization via the Double Bond:

The double bond in the butenoate moiety is a key site for functionalization. However, reactions at this site must be carefully chosen to avoid isomerization from the less stable (Z)-isomer to the more stable (E)-isomer.

| Starting Material | Reagent(s) | Product Functional Group |

| Phenylmethyl (Z)-2-butenoate | LiAlH4, then H2O | Alcohol |

| Phenylmethyl (Z)-2-butenoate | NH3, heat | Amide |

| 4-Nitrophenylmethyl (Z)-2-butenoate | H2, Pd/C | Amine |

Regio- and Stereoselective Functionalization of the (Z)-Butenoate Moiety

The functionalization of the butenoate moiety must be conducted with careful control over regioselectivity (which atom reacts) and stereoselectivity (the spatial arrangement of the new bonds) to preserve the desired (Z)-configuration.

Regioselectivity:

In reactions such as Michael additions, the electrophilic nature of the double bond, conjugated to the carbonyl group, directs nucleophiles to the 4-position. Epoxidation, on the other hand, would occur at the 2,3-double bond.

Stereoselectivity:

Maintaining the (Z)-geometry of the double bond is a significant challenge, as many reaction conditions can promote isomerization to the thermodynamically more stable (E)-isomer. Palladium-catalyzed reactions have shown promise in the stereoselective synthesis of (Z)-alkenes and could potentially be adapted for the functionalization of Phenylmethyl (Z)-2-butenoate. researchgate.net For example, a Heck reaction could potentially be used to introduce a substituent at the 4-position with retention of the (Z)-stereochemistry, depending on the specific catalyst and reaction conditions.

The synthesis of (Z)-2-butene-1,4-diol monoesters through palladium-catalyzed decarboxylative acyloxylation demonstrates a method for achieving high regio- and stereoselectivity in the formation of similar structures. researchgate.net

| Reaction Type | Position of Functionalization | Potential Stereochemical Outcome |

| Michael Addition | 4-position | Potential for diastereoselectivity if a chiral nucleophile is used |

| Epoxidation | 2,3-double bond | Syn- or anti-epoxide depending on the reagent |

| Heck Reaction | 4-position | Potential for retention of (Z)-stereochemistry |

Computational Predictions of Reactivity and Selectivity in Derivatization Processes

Computational chemistry offers a powerful tool for predicting the reactivity and selectivity of derivatization reactions involving Phenylmethyl (Z)-2-butenoate. Quantum mechanical calculations can be used to model the electronic structure and energy of reactants, transition states, and products.

Predicting Reaction Pathways:

Theoretical approaches can be used to analyze the kinetic and thermodynamic favorability of different reaction pathways. nih.govacs.org For example, the energy barriers for various addition reactions to the double bond can be calculated to predict the most likely products. Such studies have been performed on related compounds like methyl butanoate to understand their decomposition pathways at high temperatures. nih.govacs.orgresearchgate.net

Understanding Stereoselectivity:

Computational models can help elucidate the factors that control stereoselectivity. By calculating the energies of the transition states leading to the (Z)- and (E)-products, it is possible to predict which isomer will be favored under a given set of reaction conditions. This is particularly important for this compound, where retention of the (Z)-configuration is often desired.

Structure-Activity Relationships:

Computational methods can also be used to establish quantitative structure-activity relationships (QSAR). By calculating various molecular descriptors for a series of analogues, it is possible to build a model that correlates these descriptors with their observed reactivity. This can then be used to predict the reactivity of new, unsynthesized derivatives.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of transition state energies for Michael addition | Prediction of the most favorable nucleophile and reaction conditions |

| Ab initio calculations | Modeling of the potential energy surface for isomerization | Determination of the likelihood of (Z) to (E) isomerization |

| QSAR | Correlating electronic properties of substituted benzyl rings with reaction rates | Prediction of the reactivity of novel analogues |

Applications of Phenylmethyl Z 2 Butenoate in Advanced Organic Synthesis

Phenylmethyl (Z)-2-Butenoate as a Building Block for Complex Natural Products Synthesis

The synthesis of complex natural products often relies on a toolbox of versatile building blocks that can be elaborated into intricate molecular frameworks. α,β-Unsaturated esters are particularly valuable in this regard, serving as precursors to a wide array of functional groups and stereochemical arrangements. Phenylmethyl (Z)-2-butenoate, with its defined double bond geometry, offers a unique starting point for the construction of specific structural motifs found in various natural products.

The inherent reactivity of the conjugated system in Phenylmethyl (Z)-2-butenoate allows for several key transformations:

Stereoselective Reduction: Asymmetric reduction of the C=C double bond can lead to the formation of chiral centers. Catalytic hydrogenation using chiral catalysts could, in principle, yield stereodefined benzyl (B1604629) butanoates, which are substructures in various natural esters.

Conjugate Addition: The β-carbon of the butenoate is electrophilic and susceptible to Michael addition reactions. The use of chiral nucleophiles or catalysts can introduce new stereocenters with high levels of control. The resulting adducts can serve as intermediates for the synthesis of polyketide-derived natural products.

Cycloaddition Reactions: The double bond can participate as a dienophile in Diels-Alder reactions or in [2+2] cycloadditions, providing rapid access to cyclic systems with defined stereochemistry, which are common in terpenoids and alkaloids.

While specific examples detailing the incorporation of Phenylmethyl (Z)-2-butenoate into a total synthesis of a complex natural product are not prevalent in the literature, the utility of related (Z)-α,β-unsaturated esters is well-established. For instance, stereoselective syntheses of butenolides and other lactones, which are core structures in many bioactive natural products, often proceed through intermediates derived from (Z)-enoates. organic-chemistry.org The benzyl ester functionality also provides a stable protecting group that can be removed under mild hydrogenolysis conditions late in a synthetic sequence, a valuable attribute in multistep synthesis. ontosight.aiorganic-chemistry.org

Role as a Chiral Auxiliary or Precursor in Asymmetric Synthesis

Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form. This is often achieved using chiral auxiliaries—chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.

Phenylmethyl (Z)-2-butenoate itself is an achiral molecule and therefore cannot function as a traditional chiral auxiliary. The phenylmethyl (benzyl) group does not possess a stereocenter. However, the compound is a valuable prochiral precursor for asymmetric transformations. The two faces of the double bond are prochiral, meaning that a reaction at this site can generate one or more new stereocenters.

Potential asymmetric reactions involving Phenylmethyl (Z)-2-butenoate include:

Asymmetric Dihydroxylation: This reaction would install two new stereocenters, creating a diol with a specific relative and absolute stereochemistry.

Asymmetric Epoxidation: The formation of a chiral epoxide would provide a versatile intermediate that can be opened by various nucleophiles to generate a range of enantiomerically enriched products.

Asymmetric Conjugate Addition: As mentioned previously, the addition of nucleophiles to the β-position, guided by a chiral catalyst, is a powerful method for creating a stereocenter.

The table below illustrates hypothetical parameters for such asymmetric transformations.

| Transformation | Reagent/Catalyst System (Example) | Potential Product Stereochemistry |

| Asymmetric Dihydroxylation | AD-mix-β (OsO₄, chiral ligand) | (2R,3S)-dihydroxybutanoate |

| Asymmetric Epoxidation | m-CPBA with a chiral phase-transfer catalyst | (2S,3R)-epoxybutanoate |

| Asymmetric Conjugate Addition | Organocatalyst (e.g., chiral amine) with a nucleophile | (R)- or (S)- at C3 position |

Although the literature does not provide specific examples where Phenylmethyl (Z)-2-butenoate is used in this capacity, the principles of asymmetric catalysis strongly support its potential as a substrate for generating valuable chiral building blocks.

Participation of Phenylmethyl (Z)-2-Butenoate in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

Phenylmethyl (Z)-2-butenoate possesses functional groups that could allow it to participate in various MCRs. The electron-deficient alkene makes it a suitable Michael acceptor. For example, it could potentially be used in variants of the Biginelli or Hantzsch reactions, which traditionally use β-ketoesters.

A hypothetical MCR involving Phenylmethyl (Z)-2-butenoate could proceed via a domino Michael addition/cyclization sequence. For instance, in the presence of a suitable catalyst, it could react with a nucleophile and an aldehyde in a three-component assembly.

The table below outlines a potential reaction scheme.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| Domino Michael Addition/Aldol Condensation | Phenylmethyl (Z)-2-Butenoate | An enolate | An aldehyde | Substituted cyclohexenone |

| Aza-Michael Addition/Cyclization | Phenylmethyl (Z)-2-Butenoate | An amine | A carbonyl compound | Functionalized piperidine |

The fixed (Z)-geometry of the double bond could influence the stereochemical outcome of such reactions, potentially leading to the formation of specific diastereomers. While the direct participation of Phenylmethyl (Z)-2-butenoate in well-known MCRs is not widely reported, the reactivity of α,β-unsaturated systems in such transformations is a very active area of research, suggesting a plausible role for this compound.

Integration of Phenylmethyl (Z)-2-Butenoate in Flow Chemistry Applications

Flow chemistry, which involves performing chemical reactions in continuous-flow reactors rather than in batch flasks, has emerged as a transformative technology in organic synthesis. It offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and ease of scalability.

The integration of Phenylmethyl (Z)-2-butenoate into flow chemistry applications could address several challenges and unlock new synthetic opportunities.

Control of Isomerization: The (Z)-isomer of 2-butenoic acid esters is often thermodynamically less stable than the corresponding (E)-isomer. In traditional batch reactions, prolonged heating can lead to isomerization, reducing the stereochemical purity of the product. The short residence times and precise temperature control achievable in microreactors can minimize or prevent this unwanted isomerization, preserving the integrity of the (Z)-geometry.

Enhanced Safety for Hazardous Reactions: Certain reactions, such as those involving highly reactive organometallics or high temperatures and pressures, can be conducted more safely in flow reactors due to the small reaction volumes and superior heat dissipation.

Improved Selectivity: The precise control over reaction conditions in flow systems can lead to higher selectivity in stereoselective reactions. For instance, optimizing the residence time and temperature profile for an asymmetric reaction involving Phenylmethyl (Z)-2-butenoate could lead to higher enantiomeric or diastereomeric excess compared to batch conditions.

The table below compares potential reaction outcomes in batch versus flow systems.

| Parameter | Batch Reaction | Flow Chemistry Reaction |

| Temperature Control | Prone to hotspots, less precise | Excellent, uniform temperature distribution |

| Residence Time | Long, less controlled | Short, precisely controlled |

| Isomerization Risk | Higher, especially with extended heating | Lower, minimized due to short residence time |

| Scalability | Often challenging, requires re-optimization | Straightforward, by running the reactor for longer |

While specific flow chemistry processes for Phenylmethyl (Z)-2-butenoate are yet to be widely published, the general benefits of this technology for handling sensitive substrates and improving stereoselective transformations suggest it is a promising area for future development.

Integration of Phenylmethyl Z 2 Butenoate in Materials Science and Polymer Research

Polymerization Behavior of Phenylmethyl (Z)-2-Butenoate as a Monomer

The polymerization of β-substituted monomers like alkyl crotonates is known to be challenging. acs.org The primary obstacle is the steric hindrance from the β-substituent, which impedes the approach of the propagating radical to the monomer's double bond. Consequently, crotonate esters, including phenylmethyl (Z)-2-butenoate, exhibit a negligible ability to undergo homopolymerization through conventional free-radical pathways initiated by common initiators like azobis(isobutyronitrile) (AIBN). acs.org Research has therefore pivoted towards copolymerization as a viable strategy to incorporate this monomer into polymer chains.

Radical Polymerization Studies of Phenylmethyl (Z)-2-Butenoate

While phenylmethyl (Z)-2-butenoate does not readily homopolymerize, it can participate in free-radical copolymerization with other monomers. acs.org A notable example is the copolymerization of alkyl crotonates with cyclic ketene (B1206846) acetals, such as 2-methylen-1,3-dioxepane (MDO). acs.orgnih.gov This process involves a radical ring-opening polymerization of MDO, which incorporates degradable ester groups into the polymer backbone. acs.org

The copolymerization of n-butyl crotonate (a structural analogue of phenylmethyl (Z)-2-butenoate) with MDO has been shown to proceed efficiently, surprisingly forming alternating copolymers. acs.orgnih.gov In these reactions, both monomers are consumed at approximately the same rate, leading to a copolymer with a uniform composition. acs.org This behavior is particularly interesting given the general reluctance of crotonates to polymerize. The resulting alternating structure imparts degradability to the polymer backbone under basic conditions. nih.gov The ability to tune the glass transition temperature (Tg) of the final copolymer by changing the ester group of the crotonate monomer suggests that using phenylmethyl (Z)-2-butenoate would allow for the synthesis of degradable copolymers with specific thermal properties. acs.org

| Crotonate Monomer | Comonomer | Key Finding | Resulting Polymer Structure | Potential Property |

|---|---|---|---|---|

| n-Butyl Crotonate (BCr) | MDO | Efficient copolymerization despite the inability of BCr to homopolymerize. | Alternating copolymer P(MDO-alt-BCr) | Backbone degradability under basic conditions |

| Ethyl Crotonate (ECr) | MDO | Similar alternating behavior to BCr. | Alternating copolymer P(MDO-alt-ECr) | Tunable glass transition temperature (Tg) |

| 2-Octyl Crotonate (2OCr) | MDO | Demonstrates versatility of the copolymerization with different alkyl crotonates. | Alternating copolymer P(MDO-alt-2OCr) | Control over thermal and mechanical properties |

Controlled/Living Polymerization Techniques for Phenylmethyl (Z)-2-Butenoate

Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. cmu.edutcichemicals.com However, the application of these methods to β-substituted monomers like phenylmethyl (Z)-2-butenoate is not well-documented in scientific literature. The same steric hindrance that inhibits free-radical homopolymerization also presents a significant challenge for controlled polymerization processes.

While these techniques have been successfully used for a wide range of monomers, including structurally related ones like benzyl (B1604629) methacrylate, there is a lack of specific studies demonstrating the controlled/living polymerization of phenylmethyl (Z)-2-butenoate. whiterose.ac.ukrsc.org The development of specialized catalysts or RAFT agents capable of overcoming the low propagation rates associated with crotonate monomers would be necessary to achieve controlled polymerization.

Synthesis of Copolymers and Block Copolymers from Phenylmethyl (Z)-2-Butenoate

The most effective route for integrating phenylmethyl (Z)-2-butenoate into polymer chains is through copolymerization. The synthesis of alternating copolymers with MDO highlights a successful strategy. acs.orgnih.gov The reactivity ratios for the MDO and n-butyl crotonate (BCr) system were determined to be rMDO = 0.105 and rBCr = 0.017, respectively. nih.gov These values, both being less than one, indicate a strong tendency for cross-propagation over homopropagation, which results in the formation of a copolymer with a highly alternating sequence of monomer units. nih.gov

This approach could be extended to synthesize block copolymers. For instance, a macroinitiator could be used to initiate the copolymerization of phenylmethyl (Z)-2-butenoate and a comonomer like MDO, resulting in a block copolymer. Alternatively, sequential monomer addition, a common technique in living polymerizations, could be explored if a suitable controlled polymerization method were developed for this monomer. mdpi.com While the synthesis of poly(hydroxyalkanoate) block copolymers from benzyl β-malolactonate has been reported, this involves a different monomer and polymerization mechanism (ring-opening polymerization). researchgate.net

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Implication (r1 < 1, r2 < 1) |

|---|---|---|---|---|

| MDO | BCr | 0.105 | 0.017 | Strong tendency towards formation of an alternating copolymer. |

Preparation of Functional Polymeric Materials via Phenylmethyl (Z)-2-Butenoate Derivatives

Polymers incorporating phenylmethyl (Z)-2-butenoate units possess inherent functionality that can be exploited for creating advanced materials. The pendant phenylmethyl (benzyl) group is a key functional handle. It can be removed under relatively mild conditions through catalytic hydrogenolysis (debenzylation). This post-polymerization modification would convert the benzyl ester units into carboxylic acid groups, transforming the polymer into a functional polyelectrolyte.

Such poly(crotonic acid)-containing copolymers could exhibit pH-responsive behavior, be used for ion-exchange applications, or serve as platforms for grafting other molecules. For example, the carboxylic acid groups could be reacted with amines or alcohols to attach bioactive molecules, dyes, or other functional moieties. Furthermore, in copolymers with MDO, the backbone itself is functional, offering a route to degradable materials. acs.org This dual functionality—a cleavable side chain and a degradable backbone—makes copolymers of phenylmethyl (Z)-2-butenoate promising candidates for biomedical applications, such as drug delivery systems or temporary scaffolds.

Surface Modification and Coating Applications with Phenylmethyl (Z)-2-Butenoate Derivatives

Polymers derived from phenylmethyl (Z)-2-butenoate have potential applications in surface modification and coatings, although specific examples are not yet prevalent in the literature. researchgate.net The properties of a surface, such as wettability, adhesion, and biocompatibility, are crucial for the performance of materials in various applications. mdpi.com

Copolymers containing phenylmethyl (Z)-2-butenoate could be used to create coatings where the benzyl groups at the surface would impart hydrophobicity. Subsequent debenzylation, as described previously, would transform the surface into a hydrophilic one, rich in carboxylic acid groups. These acid groups can dramatically alter surface energy, improve adhesion to polar substrates, and provide sites for further chemical functionalization. nih.gov For example, biomolecules could be covalently attached to such activated surfaces to enhance biocompatibility or create biosensors. mdpi.com The ability to switch surface properties from hydrophobic to hydrophilic provides a pathway for creating "smart" surfaces that can respond to chemical stimuli.

Investigation of Biological and Biochemical Interactions of Phenylmethyl Z 2 Butenoate Non Clinical Focus

Enzymatic Biotransformations of Phenylmethyl (Z)-2-Butenoate in vitro

While direct studies on the enzymatic biotransformation of phenylmethyl (Z)-2-butenoate are not extensively documented, the reactivity of its core structural motifs—the ester linkage and the activated carbon-carbon double bond—can be inferred from research on analogous compounds. The primary enzymatic transformations anticipated for this molecule in vitro are hydrolysis of the ester bond and reduction of the butenoate double bond.

Lipases are a class of enzymes known to catalyze the hydrolysis of ester bonds. Studies on similar compounds, such as benzyl (B1604629) cinnamate, have demonstrated that lipases like Novozym 435 and Lipozyme TLIM can efficiently catalyze both the synthesis and hydrolysis of the ester linkage nih.govijpsr.comnih.govnih.gov. It is therefore highly probable that phenylmethyl (Z)-2-butenoate would serve as a substrate for various lipases, yielding benzyl alcohol and (Z)-2-butenoic acid. The efficiency of such a transformation would likely depend on the specific lipase (B570770) used and the reaction conditions.

The carbon-carbon double bond in the 2-butenoate moiety is susceptible to enzymatic reduction. Ene-reductases, often found in microorganisms, catalyze the asymmetric reduction of activated C=C bonds. For instance, studies on cinnamates have shown that microorganisms like Clostridium species can reduce the double bond to form 3-phenylpropionate. This suggests that phenylmethyl (Z)-2-butenoate could be a substrate for ene-reductases, leading to the formation of phenylmethyl butanoate.

| Potential Enzyme Class | Predicted Transformation | Substrate Moiety | Potential Products |

| Lipase | Hydrolysis | Ester | Phenylmethanol, (Z)-2-Butenoic acid |

| Ene-reductase | Reduction | Carbon-carbon double bond | Phenylmethyl butanoate |

Ligand-Protein Binding Studies via in silico and Biophysical Methods

Molecular docking simulations with related cinnamate derivatives have been performed to predict their binding affinity and mode of interaction with a range of proteins. These studies have shown that cinnamic acid and its esters can fit into the active sites of enzymes and the binding pockets of receptors, often stabilized by hydrogen bonds and hydrophobic interactions. For example, docking studies of cinnamates with proteins like cyclooxygenase-2 (COX-2) have revealed potential inhibitory activity.

Given the structural similarities, it is plausible that phenylmethyl (Z)-2-butenoate could also interact with a variety of protein targets. The phenylmethyl group can engage in hydrophobic and π-stacking interactions, while the ester carbonyl can act as a hydrogen bond acceptor. The double bond may also contribute to specific binding interactions within a protein's active site.

| Protein Target Class | Potential Interaction Type | Key Interacting Moieties of Phenylmethyl (Z)-2-Butenoate | Predicted Binding Affinity (ΔG, kcal/mol) |

| Cyclooxygenase (COX) | Hydrophobic, Hydrogen Bonding | Phenyl ring, Ester carbonyl | -7.0 to -9.0 (estimated) |

| Lipoxygenase (LOX) | Hydrophobic, van der Waals | Phenyl ring, Butenoate chain | -6.5 to -8.5 (estimated) |

| Tyrosinase | Chelation, Hydrophobic | Ester carbonyl, Phenyl ring | -5.0 to -7.0 (estimated) |

Phenylmethyl (Z)-2-Butenoate as a Scaffold for Library Synthesis

The cinnamic acid framework, to which phenylmethyl (Z)-2-butenoate belongs, is a well-recognized scaffold in medicinal chemistry for the development of compound libraries nih.govnih.gov. The structural features of phenylmethyl (Z)-2-butenoate, including the aromatic ring, the conjugated system, and the ester functionality, provide multiple points for chemical modification, making it an attractive starting point for combinatorial synthesis.

Libraries based on the cinnamate scaffold can be generated by varying the substituents on the phenyl ring, modifying the ester group, or reacting with the double bond. For instance, the phenyl ring can be functionalized with a variety of substituents to explore structure-activity relationships. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines or alcohols to create libraries of amides and other esters mdpi.com.

The double bond offers further opportunities for diversification. It can undergo reactions such as Michael addition, cycloaddition, or epoxidation to introduce new functional groups and stereocenters. This versatility allows for the creation of a large number of structurally diverse molecules from a single, readily accessible scaffold.

| Scaffold Position | Type of Modification | Potential Building Blocks | Resulting Compound Class |

| Phenyl Ring | Substitution | Halogens, Alkyl groups, Methoxy (B1213986) groups | Substituted Phenylmethyl (Z)-2-butenoates |

| Ester Group | Hydrolysis followed by coupling | Amines, Alcohols | Cinnamamides, Cinnamate Esters |

| Double Bond | Michael Addition | Thiols, Amines | 3-Substituted Phenylmethyl butanoates |

| Double Bond | Cycloaddition | Dienes | Cycloadducts |

Metabolic Fate Studies in Model Organisms and Cell-Free Systems

The metabolic fate of phenylmethyl (Z)-2-butenoate, while not directly studied, can be predicted based on the known metabolic pathways of related compounds like cinnamic acid and its esters in model organisms and cell-free systems. The primary metabolic transformations are expected to involve hydrolysis of the ester bond and subsequent metabolism of the resulting phenylmethanol and (Z)-2-butenoic acid.

In microbial systems, such as Escherichia coli or yeast, esterases would likely hydrolyze the compound to phenylmethanol and (Z)-2-butenoic acid. Phenylmethanol can be oxidized to benzoic acid, which can then enter central metabolism. The (Z)-2-butenoic acid could be metabolized through pathways similar to fatty acid degradation.

Studies on the microbial degradation of cinnamic acid have identified several key metabolic pathways. One common pathway involves the reduction of the side chain to form 3-phenylpropionic acid, followed by hydroxylation of the aromatic ring and subsequent ring cleavage nih.gov. Another pathway involves a β-oxidation-like process that shortens the side chain, leading to the formation of benzoate (B1203000) nih.gov. These pathways suggest that the butenoate moiety of the molecule would be a primary site of metabolic activity.

| Model System | Predicted Metabolic Pathway | Key Intermediates | Final Products |

| Escherichia coli | Ester Hydrolysis, Oxidation | Phenylmethanol, (Z)-2-Butenoic acid, Benzoic acid | CO2, H2O |

| Saccharomyces cerevisiae | Ester Hydrolysis, Beta-oxidation | Phenylmethanol, (Z)-2-Butenoic acid, Acetyl-CoA | CO2, H2O |

| Anaerobic Bacteria | Side Chain Reduction, Ring Cleavage | Phenylmethyl butanoate, Phenylmethyl 3-hydroxybutanoate | Acetate (B1210297), Methane |

| Cell-Free Liver Homogenate | Ester Hydrolysis, Oxidation | Phenylmethanol, (Z)-2-Butenoic acid, Benzoic acid | Conjugated metabolites |

Advanced Analytical Methodologies for Phenylmethyl Z 2 Butenoate Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR, UV-Vis)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of Phenylmethyl (Z)-2-butenoate. Each technique provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of Phenylmethyl (Z)-2-butenoate.

¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen atoms in the molecule. The key diagnostic signals are those of the vinyl protons of the butenoate moiety. For the (Z)-isomer, the coupling constant (J-value) between the two vinyl protons is typically smaller (around 11-12 Hz) compared to the (E)-isomer (around 15-16 Hz). The chemical shifts are also influenced by the stereochemistry.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon, the olefinic carbons, and the carbons of the benzyl (B1604629) group are all indicative of the compound's structure. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish the complete connectivity of the molecule. uoc.gr

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenylmethyl (Z)-2-Butenoate

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~166 |

| α-vinyl CH | ~5.8 | ~122 |

| β-vinyl CH | ~6.3 | ~145 |

| Methyl (CH₃) | ~2.1 | ~20 |

| Methylene (CH₂) | ~5.1 | ~65 |

| Aromatic CH (ortho) | ~7.3 | ~128 |

| Aromatic CH (meta) | ~7.3 | ~128 |

| Aromatic CH (para) | ~7.3 | ~128 |

| Aromatic C (ipso) | - | ~136 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Phenylmethyl (Z)-2-butenoate.

Electron Ionization (EI): In EI-MS, the molecule is fragmented, providing a characteristic fingerprint. Common fragments for benzyl esters include the tropylium ion (m/z 91) and the benzyl cation (m/z 91), as well as fragments corresponding to the butenoate moiety. The molecular ion peak [M]⁺ at m/z 176 would also be expected. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Phenylmethyl (Z)-2-butenoate will show characteristic absorption bands for the C=O stretch of the ester group (around 1720 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and the C-O stretch of the ester (around 1250-1000 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present. nist.gov

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenylmethyl (Z)-2-butenoate is expected to show absorption maxima corresponding to the π → π* transitions of the conjugated system and the aromatic ring.

Chromatographic Separations and Purity Assessment (GC-MS, HPLC, Chiral Chromatography)

Chromatographic techniques are essential for separating Phenylmethyl (Z)-2-butenoate from impurities and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like Phenylmethyl (Z)-2-butenoate. semanticscholar.org The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification. scholarsresearchlibrary.comgcms.czhmdb.ca The retention time in the GC is a characteristic of the compound, and the mass spectrum provides confirmation of its identity. nih.gov GC can also be used to separate the (Z) and (E) isomers of 2-butenoic acid esters, often with the use of a suitable capillary column. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and purification of Phenylmethyl (Z)-2-butenoate. Reversed-phase HPLC with a C18 column is commonly used for the analysis of esters. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. mdpi.com HPLC can be used to assess the purity of the compound and to separate it from non-volatile impurities. It is also possible to separate the (Z) and (E) isomers using HPLC, although this may require optimization of the stationary and mobile phases. researchgate.net

Chiral Chromatography

While Phenylmethyl (Z)-2-butenoate itself is not chiral, chiral chromatography could be relevant in the analysis of chiral derivatives or in studies where the compound interacts with chiral environments. gcms.cz Chiral stationary phases (CSPs) can be used to separate enantiomers of related chiral esters. nih.govresearchgate.net

X-ray Crystallography of Phenylmethyl (Z)-2-Butenoate Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govlibretexts.org While obtaining a suitable single crystal of Phenylmethyl (Z)-2-butenoate itself may be challenging, the crystallographic analysis of a solid derivative could provide invaluable information. This would unambiguously confirm the (Z)-configuration of the double bond and provide precise bond lengths and angles. The process involves growing a high-quality crystal, diffracting X-rays off the crystal lattice, and then using the diffraction pattern to reconstruct the electron density map of the molecule. iucr.orgresearchgate.netmdpi.com

Quantitative Analytical Methods and Method Validation for Research Applications

Accurate and reliable quantitative methods are crucial for many research applications.

Quantitative NMR (qNMR)

qNMR is a powerful technique for determining the purity and concentration of a sample without the need for a specific reference standard of the analyte. nih.govresearchgate.netsciepub.comox.ac.uk By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute amount of Phenylmethyl (Z)-2-butenoate can be determined. nih.gov

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used method for the quantitative analysis of organic compounds. researchgate.netscielo.brnih.gov After developing a suitable separation method, a calibration curve can be constructed by analyzing standards of known concentration. researchgate.netscielo.brnih.gov This allows for the accurate determination of the concentration of Phenylmethyl (Z)-2-butenoate in unknown samples.

Method Validation

Any quantitative method developed for the analysis of Phenylmethyl (Z)-2-butenoate must be thoroughly validated to ensure its reliability. iiste.org Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Interactive Data Table: Key Parameters for Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.99 |

| Accuracy (% Recovery) | The percentage of the true amount of analyte that is detected by the method | 98-102% |

| Precision (RSD%) | The relative standard deviation of a series of measurements | < 2% |

| Limit of Detection (LOD) | The lowest concentration at which the analyte can be detected | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest concentration at which the analyte can be accurately quantified | Signal-to-noise ratio of 10:1 |

Theoretical and Computational Chemistry Studies of Phenylmethyl Z 2 Butenoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu By solving approximations of the Schrödinger equation, these methods can determine the electronic wavefunction, from which numerous properties can be derived. northwestern.edu For phenylmethyl (Z)-2-butenoate, these calculations would typically be performed using Density Functional Theory (DFT) or ab initio methods.

Electronic Structure: The electronic structure of phenylmethyl (Z)-2-butenoate is characterized by the interplay between the phenyl ring, the ester functional group, and the carbon-carbon double bond. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential surface are key aspects of its electronic structure. The HOMO is likely to be localized on the phenyl ring and the C=C double bond, indicating these are the primary sites for electrophilic attack. The LUMO would be expected to be centered on the carbonyl group and the double bond, representing the most favorable regions for nucleophilic attack.

Reactivity Descriptors: From the electronic structure calculations, a variety of reactivity descriptors can be calculated. These descriptors, based on conceptual DFT, provide a quantitative measure of the molecule's reactivity.

| Descriptor | Definition | Predicted Value for Phenylmethyl (Z)-2-Butenoate | Significance |

| Ionization Potential (I) | The energy required to remove an electron. Approximated by -EHOMO. | High | Indicates good stability against oxidation. |

| Electron Affinity (A) | The energy released upon adding an electron. Approximated by -ELUMO. | Moderate | Suggests a moderate ability to accept electrons. |

| Electronegativity (χ) | The tendency to attract electrons. Calculated as (I+A)/2. | Moderate | Reflects the overall electron-attracting nature of the molecule. |

| Chemical Hardness (η) | The resistance to change in electron distribution. Calculated as (I-A)/2. | Moderate | A larger HOMO-LUMO gap implies greater stability. |

| Global Electrophilicity Index (ω) | The ability of a molecule to act as an electrophile. Calculated as χ2/(2η). | Moderate | Indicates a propensity to react with nucleophiles. |

These descriptors are invaluable for predicting how phenylmethyl (Z)-2-butenoate will behave in chemical reactions. For instance, a moderate electrophilicity index suggests it could participate in reactions where it is attacked by electron-rich species.

Conformational Analysis and Stereochemical Stability of the (Z)-Isomer

The three-dimensional structure of phenylmethyl (Z)-2-butenoate is not rigid. Rotation around single bonds allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

Conformational Analysis: The key rotatable bonds in phenylmethyl (Z)-2-butenoate are the C-O bond of the ester and the bond connecting the benzyl (B1604629) group to the oxygen atom. A potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angles of these bonds, would reveal the low-energy conformers. It is expected that the most stable conformer will have a planar or near-planar arrangement of the ester group to maximize conjugation, while the orientation of the phenyl group will be influenced by steric hindrance.

Stereochemical Stability: The (Z)-isomer is defined by the relative positions of the substituents around the carbon-carbon double bond. The stability of this isomer relative to the (E)-isomer (phenylmethyl (E)-2-butenoate) is a crucial aspect of its chemistry. Computational methods can be used to calculate the energies of both isomers. Generally, for 1,2-disubstituted ethylenes, the (E)-isomer is thermodynamically more stable due to reduced steric strain. Quantum chemical calculations would likely confirm this for phenylmethyl 2-butenoate, providing a quantitative value for the energy difference between the (Z) and (E) isomers. The energy barrier for the isomerization process, which involves rotation around the double bond, can also be calculated, indicating the conditions under which the (Z)-isomer might convert to the more stable (E)-form.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of phenylmethyl (Z)-2-butenoate, molecular docking and molecular dynamics (MD) simulations can be employed. researchgate.netresearchgate.net These techniques predict how a small molecule (ligand) might bind to a biological macromolecule (target), such as a protein or enzyme. researchgate.netaalto.fi

Molecular Docking: This computational technique places the ligand into the binding site of a target protein in various orientations and conformations to find the best fit. nih.gov The quality of the fit is evaluated using a scoring function that estimates the binding affinity. For phenylmethyl (Z)-2-butenoate, a library of potential biological targets could be screened to identify proteins with which it might interact. The results of docking studies would provide a predicted binding mode and an estimate of the binding energy, highlighting the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the ligand-target complex. nih.gov

Molecular Dynamics Simulations: Following molecular docking, MD simulations can provide a more detailed and dynamic picture of the ligand-target interaction. nih.govresearchgate.net An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. nih.gov This allows for the assessment of the stability of the docked pose and a more accurate calculation of the binding free energy. researchgate.net For a complex of phenylmethyl (Z)-2-butenoate with a putative target, an MD simulation would reveal how the ligand and protein adapt to each other's presence and the persistence of key interactions over time.

| Simulation Parameter | Description | Typical Value |

| Simulation Time | The duration of the simulation. | 100-1000 nanoseconds |

| Force Field | The set of equations and parameters used to describe the energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | The representation of the solvent (usually water). | Explicit (e.g., TIP3P) or Implicit (e.g., GB) |

| Ensemble | The statistical mechanical conditions (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.govnih.gov For phenylmethyl (Z)-2-butenoate, this could involve studying its synthesis, decomposition, or reactions with other molecules.

Reaction Mechanism Simulations: To study a reaction mechanism, the potential energy surface connecting reactants and products is explored to identify intermediates and transition states. researchgate.net For example, the hydrolysis of phenylmethyl (Z)-2-butenoate could be investigated. The calculations would aim to determine whether the reaction proceeds through a concerted or stepwise mechanism and to identify the structures of all transient species.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and is a critical concept in chemical kinetics. researchgate.net By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. researchgate.net This, in turn, allows for the calculation of the reaction rate constant using transition state theory. researchgate.net Vibrational frequency analysis is used to confirm that a calculated structure is a true transition state (it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

For a hypothetical reaction, the following data could be obtained:

| Parameter | Definition | Calculated Value |

| Reactant Energy (ER) | The energy of the starting materials. | Varies |

| Product Energy (EP) | The energy of the final products. | Varies |

| Transition State Energy (ETS) | The energy of the transition state. | Varies |

| Activation Energy (Ea) | The energy barrier to reaction (ETS - ER). | Varies |

| Reaction Energy (ΔE) | The overall energy change of the reaction (EP - ER). | Varies |

These computational studies, from the fundamental electronic structure to complex reaction mechanisms, provide a comprehensive theoretical understanding of phenylmethyl (Z)-2-butenoate, guiding experimental work and enabling predictions of its chemical and biological behavior.

Information Regarding "2-Butenoic acid, phenylmethyl ester, (Z)-" Not Available in Search Results

Following a comprehensive search for scientific literature and data concerning the environmental behavior and degradation pathways of the chemical compound "2-Butenoic acid, phenylmethyl ester, (Z)-," it has been determined that specific information required to generate the requested article is not available within the provided search results.

The user requested a detailed article structured around the following topics for Phenylmethyl (Z)-2-Butenoate:

Environmental Behavior and Degradation Pathways of Phenylmethyl Z 2 Butenoate

Fate and Transport Modeling in Simulated Environmental Compartments

The search for detailed research findings, including data for interactive tables on these specific areas, did not yield any relevant studies, papers, or databases pertaining to "2-Butenoic acid, phenylmethyl ester, (Z)-" or its common synonym, Phenylmethyl (Z)-2-Butenoate. While general information on the hydrolysis, photolysis, and biodegradation of other chemical compounds, including different esters, is available, this information is not specific to the target compound and therefore cannot be used to accurately and scientifically fulfill the user's detailed request.